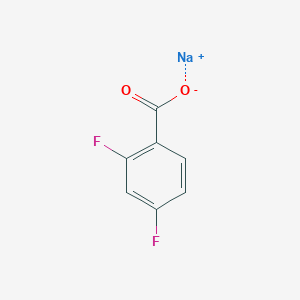
Sodium 2,4-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,4-difluorobenzoate is an organic compound with the molecular formula C₇H₃F₂NaO₂. It is a sodium salt derivative of 2,4-difluorobenzoic acid. This compound is part of the fluorobenzoic acid series and is known for its applications in various scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2,4-difluorobenzoate can be synthesized through the neutralization of 2,4-difluorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,4-difluorobenzoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzoate moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
Applications Overview
Sodium 2,4-difluorobenzoate has several key applications across different scientific domains:
- Organic Synthesis :
- Pharmaceutical Industry :
- Biochemical Research :
Case Study 1: Enzyme Inhibition
In a study investigating the inhibition of specific enzymes involved in metabolic pathways, this compound was found to effectively inhibit the target enzyme at low concentrations. The fluorine atoms modified the electronic properties of the compound, enhancing its interaction with the enzyme's active site.
Case Study 2: Pharmaceutical Development
Research indicated that this compound serves as a crucial intermediate in synthesizing anti-inflammatory drugs. Its incorporation into drug molecules improved their efficacy and reduced side effects compared to non-fluorinated analogs.
Mecanismo De Acción
The mechanism of action of sodium 2,4-difluorobenzoate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .
Comparación Con Compuestos Similares
- Sodium 2-fluorobenzoate
- Sodium 4-fluorobenzoate
- Sodium 2,6-difluorobenzoate
Comparison: Sodium 2,4-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to sodium 2-fluorobenzoate and sodium 4-fluorobenzoate, the difluorinated compound exhibits different reactivity patterns and binding affinities. Sodium 2,6-difluorobenzoate, while also difluorinated, has a different spatial arrangement of fluorine atoms, leading to distinct chemical and biological properties .
Propiedades
Número CAS |
1765-08-8 |
|---|---|
Fórmula molecular |
C7H4F2NaO2 |
Peso molecular |
181.09 g/mol |
Nombre IUPAC |
sodium;2,4-difluorobenzoate |
InChI |
InChI=1S/C7H4F2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11); |
Clave InChI |
BSDPAIKVXNJPNZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+] |
SMILES isomérico |
C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1F)F)C(=O)O.[Na] |
Key on ui other cas no. |
1765-08-8 83198-07-6 |
Sinónimos |
2,4-Difluorobenzoic acid sodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















